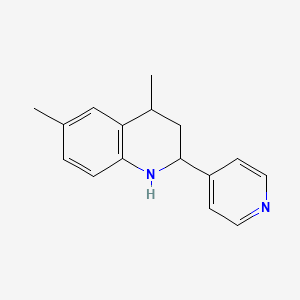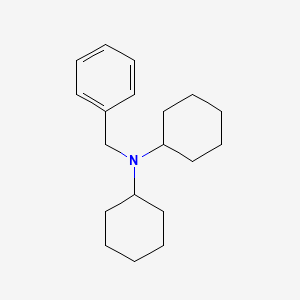![molecular formula C20H18ClNO2S B12582402 Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- CAS No. 258277-20-2](/img/structure/B12582402.png)
Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- is a chemical compound with the molecular formula C12H10ClNO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-chlorophenyl and phenylmethyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the 4-chlorophenyl and phenylmethyl groups.
N-(4-Chlorophenyl)benzenesulfonamide: A similar compound with only the 4-chlorophenyl group.
N-Phenylbenzenesulfonamide: A compound with only the phenyl group.
Uniqueness
Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- is unique due to the presence of both the 4-chlorophenyl and phenylmethyl groups. This structural feature enhances its binding affinity to specific enzymes and increases its potency as an inhibitor. Additionally, the compound’s unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
258277-20-2 |
|---|---|
Molecular Formula |
C20H18ClNO2S |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-15-7-13-19(14-8-15)25(23,24)22-20(16-5-3-2-4-6-16)17-9-11-18(21)12-10-17/h2-14,20,22H,1H3 |
InChI Key |
ZJDSPHGATAESCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one](/img/structure/B12582323.png)
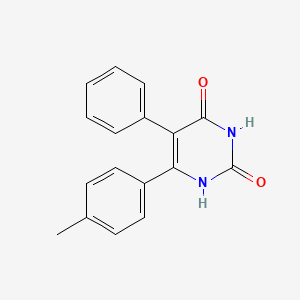
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
![1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B12582339.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)


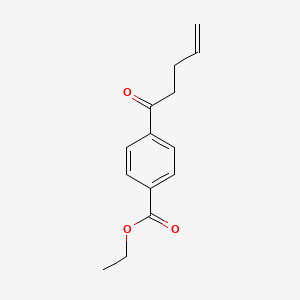
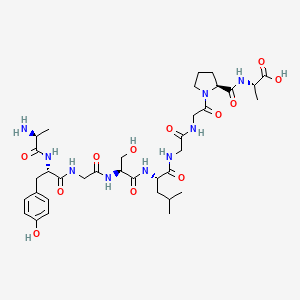
![4-Oxatricyclo[6.2.0.0~3,5~]decane](/img/structure/B12582367.png)
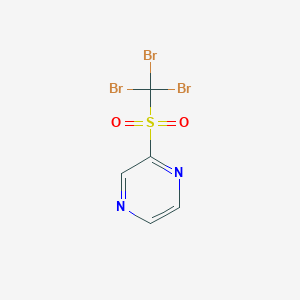
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)
